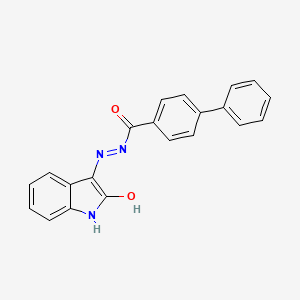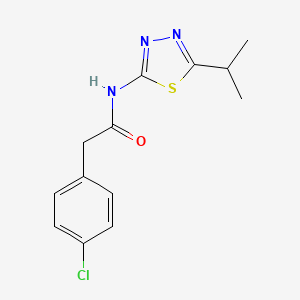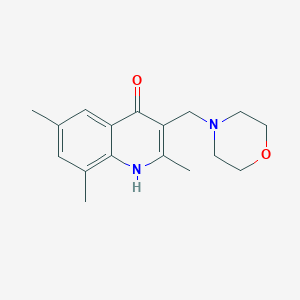![molecular formula C15H14Cl2N2OS B5737292 1-(3-chlorophenyl)-4-[(5-chloro-2-thienyl)carbonyl]piperazine](/img/structure/B5737292.png)
1-(3-chlorophenyl)-4-[(5-chloro-2-thienyl)carbonyl]piperazine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-(3-chlorophenyl)-4-[(5-chloro-2-thienyl)carbonyl]piperazine, commonly known as CCTP, is a synthetic compound that belongs to the class of piperazine derivatives. It has been extensively studied for its potential therapeutic applications in various fields of medicine, including neuroscience, psychiatry, and cancer research. In
作用机制
The mechanism of action of CCTP is not fully understood, but it is believed to involve the modulation of various neurotransmitter systems in the brain. It has been shown to enhance the release of dopamine and serotonin, which are neurotransmitters involved in the regulation of mood and emotion. It has also been shown to block the activity of the NMDA receptor, which plays a role in learning and memory. Additionally, CCTP has been shown to inhibit the activity of the enzyme monoamine oxidase (MAO), which is involved in the breakdown of neurotransmitters such as dopamine and serotonin.
Biochemical and Physiological Effects:
CCTP has been shown to have various biochemical and physiological effects in animal models. It has been shown to increase the levels of dopamine and serotonin in the brain, which are neurotransmitters involved in the regulation of mood and emotion. It has also been shown to decrease the levels of corticosterone, a hormone involved in the stress response. Additionally, CCTP has been shown to increase the levels of brain-derived neurotrophic factor (BDNF), a protein involved in the growth and survival of neurons.
实验室实验的优点和局限性
One advantage of using CCTP in lab experiments is its relatively low toxicity compared to other psychoactive compounds. It has also been shown to have a high affinity for the NMDA receptor, making it a useful tool for studying the role of this receptor in various physiological and pathological processes. However, one limitation of using CCTP in lab experiments is its limited solubility in water, which can make it difficult to administer in certain experimental paradigms.
未来方向
There are several potential future directions for research on CCTP. One area of interest is its potential use in the treatment of anxiety and depression in humans. Another area of interest is its potential use in the treatment of Parkinson's disease, as it has been shown to increase dopamine release in the brain. Additionally, further research is needed to fully understand the mechanism of action of CCTP and its potential therapeutic applications in various fields of medicine.
合成方法
The synthesis of CCTP involves the reaction of 3-chlorophenylpiperazine with 5-chlorothiophene-2-carboxylic acid chloride in the presence of a base, such as triethylamine. The reaction proceeds through the formation of an intermediate, which is then treated with a suitable reagent, such as acetic anhydride, to yield the final product. The purity of the synthesized CCTP can be confirmed by various analytical techniques, such as high-performance liquid chromatography (HPLC) and nuclear magnetic resonance (NMR) spectroscopy.
科学研究应用
CCTP has been studied for its potential therapeutic applications in various fields of medicine. In neuroscience, it has been shown to have anxiolytic and antidepressant effects in animal models of anxiety and depression. It has also been studied for its potential use in the treatment of Parkinson's disease, as it has been shown to increase dopamine release in the brain. In psychiatry, CCTP has been studied for its potential use in the treatment of schizophrenia, as it has been shown to block the activity of the N-methyl-D-aspartate (NMDA) receptor, which is hypothesized to contribute to the pathophysiology of schizophrenia. In cancer research, CCTP has been studied for its potential use as a chemotherapeutic agent, as it has been shown to inhibit the growth of various cancer cell lines.
属性
IUPAC Name |
[4-(3-chlorophenyl)piperazin-1-yl]-(5-chlorothiophen-2-yl)methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14Cl2N2OS/c16-11-2-1-3-12(10-11)18-6-8-19(9-7-18)15(20)13-4-5-14(17)21-13/h1-5,10H,6-9H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IZVKINJGGKARLO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1C2=CC(=CC=C2)Cl)C(=O)C3=CC=C(S3)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14Cl2N2OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
341.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![7-fluoro-2-methyl-4H-[1,3]thiazolo[5,4-b]indole](/img/structure/B5737223.png)
![N-(2-isopropylphenyl)-2-[methyl(methylsulfonyl)amino]benzamide](/img/structure/B5737228.png)

![methyl 2-({[(1,3-benzodioxol-5-ylmethyl)amino]carbonyl}amino)benzoate](/img/structure/B5737235.png)


![3-isopropyl-7,8,9,10-tetrahydrothieno[2',3':4,5]pyrimido[1,2-a]azepin-4(6H)-one](/img/structure/B5737258.png)

![6-methyl-3-[(4-phenyl-1-piperazinyl)methyl]-4H-chromen-4-one](/img/structure/B5737271.png)
![N'-[4-(dimethylamino)benzylidene]-3-methylenecyclobutanecarbohydrazide](/img/structure/B5737275.png)
![ethyl 1-[(2-naphthyloxy)acetyl]-4-piperidinecarboxylate](/img/structure/B5737288.png)
![methyl 4-{[(3-oxo-3,4-dihydro-1(2H)-quinoxalinyl)carbonyl]amino}butanoate](/img/structure/B5737293.png)
![2-{[5-(2-methoxyphenyl)-4-methyl-4H-1,2,4-triazol-3-yl]thio}-N-1,3-thiazol-2-ylacetamide](/img/structure/B5737295.png)
